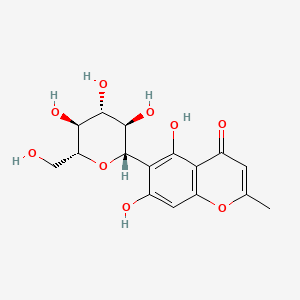
Biflorin
描述
Biflorin is an o-naphthoquinone isolated from Capraria biflora L., a perennial shrub widely distributed in several countries of tropical America . It has shown cytotoxic and antioxidant potential, strongly inhibiting the growth of five tested tumor cell lines, especially the skin, breast, and colon cancer .
Molecular Structure Analysis
This compound has a molecular formula of C16H18O9 . It was characterized by UV-Vis, infrared (IR), and 1H- and 13C-NMR . Typical bands were observed at λ max 340 and 555 nm in the UV-Vis analysis .
Chemical Reactions Analysis
This compound has shown to be strongly active against gram-positive and alcohol-acid-resistant bacteria . It has also shown efficiency in inhibiting the proliferation of tumor cell lines CEM, HL-60, B16, HCT-8, and MCF-7 .
科学研究应用
DNA相互作用和损伤效应
Biflorin,一种从Capraria biflora中分离出的衍生物,已被研究其与DNA的相互作用。电化学和光谱实验表明,this compound与DNA发生相互作用,可能通过范德华力相互作用和氢键插入双链DNA。研究还表明,this compound可以引起DNA损伤,但不具有染色体破裂潜力,表明其具有细胞毒性而非遗传毒性效应(Vasconcellos et al., 2016)。
抗癌活性
This compound表现出显著的抗癌活性。它抑制了培养中的肿瘤细胞系生长和小鼠中的肿瘤发展,特别是在黑色素瘤模型中。已确认其对各种癌细胞系的细胞毒性,对黑色素瘤细胞的DNA合成有显著抑制作用,并诱导细胞凋亡死亡。值得注意的是,this compound已显示出抑制肿瘤生长并延长黑色素瘤小鼠存活率(Vasconcellos et al., 2011),(Carvalho et al., 2013)。
细胞毒性和抗突变效应
This compound表现出浓度依赖性的细胞毒性、遗传毒性、抗突变性和保护性效应。在较低浓度下,它显示出显著的抗氧化和保护作用,对酵母和哺乳动物细胞中由氧化应激诱导的细胞毒性、遗传毒性和细胞内脂质过氧化有保护作用。然而,在较高浓度下,它变得具有细胞毒性和遗传毒性(Vasconcellos et al., 2010)。
免疫调节效应
已证明this compound具有免疫调节特性,在小鼠脾细胞中刺激各种细胞因子的产生,并诱导免疫反应朝向Th1反应。这表明其在增强免疫反应方面具有潜在应用(Silva et al., 2019)。
抗微生物活性
除了其抗癌特性外,this compound还对革兰氏阳性和耐酸细菌具有活性。这种抗微生物活性使其成为设计新抗菌剂的候选药物(Wisintainer et al., 2014)。
神经保护效应
已观察到this compound可以改善小鼠模型中的记忆障碍,表明其具有潜在的神经保护效应。这可能为其在治疗认知障碍方面开辟途径(Jeon et al., 2016)。
药代动力学和生物利用度
对大鼠中this compound的药代动力学研究显示,其半衰期为3.4小时,口服生物利用度为43%,这对于了解其潜在的治疗应用和优化其给药方式至关重要(Yang et al., 2015)。
抗肿瘤机制
进一步研究this compound在肿瘤细胞中的作用机制揭示了其抑制细胞增殖的能力,可能通过降低MYC表达和端粒长度来实现。这一发现强调了this compound作为治疗胃癌和可能其他类型癌症的新型治疗药物的潜力(Barbosa-Jobim et al., 2019)。
作用机制
属性
IUPAC Name |
5,7-dihydroxy-2-methyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c1-5-2-6(18)10-8(24-5)3-7(19)11(13(10)21)16-15(23)14(22)12(20)9(4-17)25-16/h2-3,9,12,14-17,19-23H,4H2,1H3/t9-,12-,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZWWMZDVUKEDJ-SPEJKDPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331689 | |
| Record name | Biflorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Biflorin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002336 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
89701-85-9 | |
| Record name | Biflorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89701-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biflorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089701859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biflorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIFLORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ3TYM754D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Biflorin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002336 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







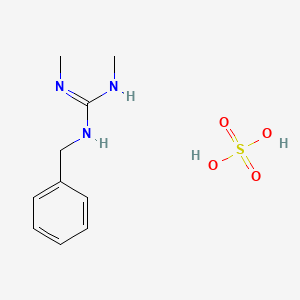

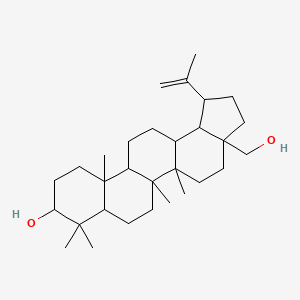

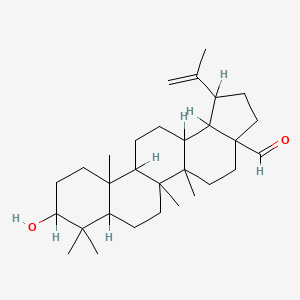

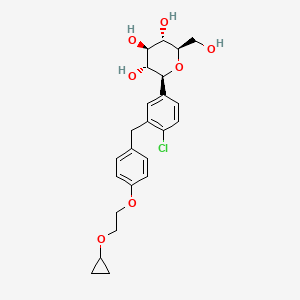
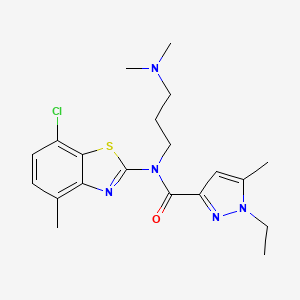
![1-[4-(4-Chlorophenyl)thiazol-2-yl]-2-(propan-2-ylidene)hydrazine](/img/structure/B1666934.png)
![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline;4-methylbenzenesulfonic acid](/img/structure/B1666936.png)